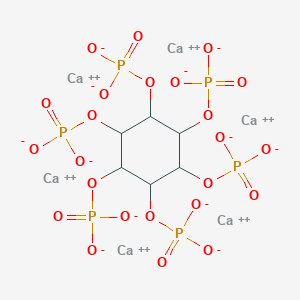

Phytic acid calcium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Calcium phytate (myo-inositol hexaphosphate calcium salt) is a highly stable, water-insoluble coordination complex widely utilized as a solid-phase phosphorus source, a robust cation-exchange matrix, and a dense film-forming agent. Unlike free phytic acid or highly soluble alkali salts, calcium phytate provides a structurally rigid, heavily crosslinked lamellar network driven by the strong chelation between divalent calcium ions and the six phosphate groups of the inositol ring. In industrial procurement, it is primarily sourced for applications requiring controlled phosphate release, wash-resistant anti-corrosion coatings, solid-state flame retardants, and as a stoichiometric precursor for advanced bioceramics and environmental remediation matrices[1].

Substituting calcium phytate with free phytic acid (PA) or sodium phytate introduces severe processability and stability failures in materials engineering. Free phytic acid is highly acidic; when applied directly as a metal pretreatment or concrete additive, it aggressively etches the substrate, degrading mechanical integrity and forming only thin, porous films (~0.56 μm) that offer poor protection [1]. Conversely, sodium phytate is highly water-soluble, meaning it rapidly leaches out of solid-phase flame retardants, soil remediation matrices, or protective coatings upon environmental exposure. Furthermore, attempting to substitute calcium phytate with standard inorganic calcium phosphates (like hydroxyapatite) for cation-exchange applications fails because the extremely low solubility product of hydroxyapatite prevents sufficient phosphate availability, rendering it ineffective for heavy metal immobilization [2].

References

- [1] A simple and convenient method to fabricate new types of phytic acid–metal conversion coatings with excellent anti-corrosion performance on the iron substrate. RSC Adv., 2017, 7, 41152-41162.

- [2] Actinide immobilization in the subsurface environment by in-situ treatment with a hydrolytically unstable organophosphorous complexant: Uranyl uptake by calcium phytate. J. Alloys Comp., 1998, 271–273, 257–261.

Extreme Aqueous Insolubility for Wash-Resistant Formulations

For applications requiring a stable solid phase, such as flame retardants or environmental matrices, the solubility of the phytate salt is the primary procurement metric. Calcium phytate exhibits extreme insolubility, dissolving at only ~0.001 g per 100 g of water at room temperature. In direct contrast, sodium phytate is freely soluble in water[1]. This massive differential dictates that only the calcium salt can be utilized in formulations exposed to moisture, as sodium phytate will rapidly leach and deplete the active phosphorus content.

| Evidence Dimension | Aqueous solubility at room temperature |

| Target Compound Data | ~0.001 g / 100 g H2O (10 ppm) |

| Comparator Or Baseline | Sodium phytate (Freely soluble / >50 g / 100 g H2O) |

| Quantified Difference | >50,000-fold reduction in aqueous solubility |

| Conditions | Room temperature aqueous dissolution |

Prevents active ingredient washout in solid-state flame retardants, outdoor coatings, and long-term soil remediation matrices.

Superior Coating Thickness and Protection Efficiency on Metal Substrates

When used as a metal pretreatment, the calcium salt of phytic acid dramatically outperforms the free acid. Studies on iron substrates reveal that free phytic acid (PA) forms a thin, porous film of only 0.56 μm, yielding a low protection efficiency of 40.46%. However, the formation of a calcium phytate (PA-Ca) conversion coating generates a dense, lamellar structure exceeding 15 μm in thickness, which boosts the protection efficiency to 88.64%[1]. The calcium ions bridge the phosphate groups, driving the assembly of a robust physical barrier that free PA cannot achieve.

| Evidence Dimension | Coating thickness and protection efficiency (PE) |

| Target Compound Data | >15 μm thickness; 88.64% PE |

| Comparator Or Baseline | Free phytic acid film (0.56 μm thickness; 40.46% PE) |

| Quantified Difference | >26-fold increase in thickness; >2-fold increase in protection efficiency |

| Conditions | Iron substrate pretreatment, evaluated via electrochemical impedance spectroscopy (EIS) |

Justifies the procurement of calcium phytate (or its in-situ generation) over free phytic acid to achieve industrial-grade corrosion resistance.

Enhanced Uranyl Cation Exchange vs. Standard Hydroxyapatite

In environmental remediation, calcium phytate serves as a highly effective cation exchange medium for immobilizing actinides like Uranium (U(VI)). When tested in simulated groundwater and soil models, a 10 wt% substitution of calcium phytate reduced soluble uranyl concentrations by a factor of 100. Under identical conditions, the industry-standard additive, hydroxyapatite, had little to no effect on uranyl concentration [1]. This is because the low solubility product of hydroxyapatite restricts phosphate availability, whereas calcium phytate provides an optimal balance of stability and reactive phosphate release for heavy metal chelation.

| Evidence Dimension | Reduction in soluble uranyl concentration |

| Target Compound Data | 100-fold reduction at 10 wt% substitution |

| Comparator Or Baseline | Hydroxyapatite (Minimal to no reduction) |

| Quantified Difference | Two orders of magnitude greater uranyl immobilization |

| Conditions | Simulated groundwater (0.1 M NaCl, 0.01 M Ca2+, pH 7) in soil models |

Demonstrates that calcium phytate is a vastly superior procurement choice over conventional hydroxyapatite for nuclear waste and heavy metal soil remediation.

Stoichiometric Conversion to Phase-Pure Calcium Phosphates

Calcium phytate provides a highly controlled, bio-based precursor for synthesizing advanced calcium phosphates. Because it can be synthesized with a precise Ca/P molar ratio (e.g., 1.0), calcining calcium phytate at temperatures exceeding 800 °C results in the clean formation of phase-pure β-calcium pyrophosphate [1]. Attempting to achieve similar phase purity using crude physical mixtures of separate calcium and phosphate salts often yields mixed or amorphous phases. Calcium phytate ensures atomic-level mixing of Ca and P prior to thermal treatment.

| Evidence Dimension | Phase purity post-calcination (>800 °C) |

| Target Compound Data | Clean conversion to β-calcium pyrophosphate |

| Comparator Or Baseline | Traditional physical mixing of discrete Ca/P salts (prone to mixed-phase impurities) |

| Quantified Difference | Atomic-level pre-coordination ensuring stoichiometric phase purity |

| Conditions | Calcination at >800 °C for 3 hours |

Streamlines the manufacturing of dental and orthopedic bioceramics by providing a single-source precursor with a locked Ca/P ratio.

Industrial Anti-Corrosion Conversion Coatings

Directly leveraging its ability to form dense, >15 μm lamellar structures [1], calcium phytate is an ideal candidate for metal surface pretreatments. It replaces toxic chromate and standard phosphate coatings, providing superior protection efficiency on iron and steel substrates without the severe acid-etching drawbacks of free phytic acid.

Environmental Remediation and Actinide Immobilization

Due to its superior cation-exchange capacity compared to hydroxyapatite [2], calcium phytate is highly recommended for deployment in soil remediation and groundwater treatment facilities. It effectively traps heavy metals and actinides (such as uranyl ions), converting them into highly insoluble complexes that prevent environmental leaching.

Solid-State Bio-based Flame Retardants

Capitalizing on its extreme aqueous insolubility (~0.001 g/100g H2O) [3], calcium phytate is the preferred phytate salt for compounding into polymers, textiles, and building materials. Unlike sodium phytate, it will not wash out during processing or environmental exposure, ensuring long-lasting, phosphorus-rich char formation during combustion.

Precursor for Advanced Dental and Orthopedic Bioceramics

Because it offers a locked, stoichiometric Ca/P ratio at the molecular level, calcium phytate is an optimal green precursor for synthesizing phase-pure β-calcium pyrophosphate and other calcium phosphates [4]. It is highly suited for R&D and manufacturing workflows focused on remineralization agents and bone graft substitutes.

References

- [1] A simple and convenient method to fabricate new types of phytic acid–metal conversion coatings with excellent anti-corrosion performance on the iron substrate. RSC Adv., 2017, 7, 41152-41162.

- [2] Actinide immobilization in the subsurface environment by in-situ treatment with a hydrolytically unstable organophosphorous complexant: Uranyl uptake by calcium phytate. J. Alloys Comp., 1998, 271–273, 257–261.

- [3] US Patent 2718523A - Preparation of phytic acid and soluble salts thereof by cation exchange.

- [4] Synthesis of Calcium Phosphates with Various Ca/P Ratios Using Phytic Acid as a Green Phosphorus Source. ACS Omega 2023.

Physical Description

Color/Form

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Decomposition

UNII

GHS Hazard Statements

H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

7776-28-5

Methods of Manufacturing

General Manufacturing Information

Dates

Explore Compound Types

C7H6N2O4

C7H6N2O4